methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate
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Overview
Description
GW 501516 Methyl Ester: is a synthetic compound known for its role as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is a derivative of GW 501516, which was initially developed for the treatment of metabolic and cardiovascular diseases. its development was halted due to safety concerns, particularly its potential to cause cancer in animal studies .
Mechanism of Action
Target of Action
GW 501516 Methyl Ester, also known as Cardarine , is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) . It displays high affinity and potency for PPARδ with over 1,000-fold selectivity over PPARα and PPARγ .
Mode of Action
The compound interacts with its target, PPARδ, by binding to it . This binding recruits the coactivator PGC-1α . The activation of PPARδ regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . It also plays a major role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat .
Biochemical Pathways
GW 501516 Methyl Ester activates some of the same pathways activated through exercise . It has been investigated as a potential treatment for obesity, diabetes, dyslipidemia, and cardiovascular disease . The activation of PPARδ may cause the body to increase its use of fatty acids for energy, leading to a reduction in body fat .
Result of Action
The activation of PPARδ by GW 501516 Methyl Ester has been shown to have several molecular and cellular effects. It regulates fatty acid oxidation in various tissues, promotes an increase of muscle oxidative capability, and plays a significant role in metabolic adaptations . These effects suggest potential therapeutic applications in the treatment of conditions like obesity and cardiovascular disease .
Action Environment
The action, efficacy, and stability of GW 501516 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 20 mg/mL, indicating that it can be stored in a DMSO solution . The storage temperature is also crucial for maintaining the compound’s stability, with a recommended storage temperature of -20°C .
Biochemical Analysis
Biochemical Properties
GW 501516 Methyl Ester is known to interact with the PPARδ receptor . It has a high affinity and potency for PPARδ . The activation of PPARδ by GW 501516 Methyl Ester leads to changes in the expression of genes involved in energy metabolism .
Cellular Effects
GW 501516 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to retard weight gain through fatty acid catabolism in adipose tissue and skeletal muscles .
Molecular Mechanism
The molecular mechanism of action of GW 501516 Methyl Ester involves its binding to the PPARδ receptor . This binding leads to the activation of the receptor, which in turn influences the expression of genes involved in energy metabolism .
Dosage Effects in Animal Models
In animal models, the effects of GW 501516 Methyl Ester have been shown to vary with different dosages . High doses of the drug given to mice dramatically improved their physical performance . It was also found that the drug caused cancer to develop rapidly in several organs at dosages of 3 mg/kg/day in both mice and rats .
Metabolic Pathways
GW 501516 Methyl Ester is involved in the regulation of metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PPARδ agonist, it is likely that it interacts with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
As a PPARδ agonist, it is likely that it is localized to the nucleus, where it binds to the PPARδ receptor and influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GW 501516 Methyl Ester involves several steps, starting from the basic building blocksThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: : Industrial production of GW 501516 Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: : GW 501516 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool compound to study PPARδ activation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression related to energy metabolism and inflammation.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, although its use is limited due to safety concerns.
Industry: Utilized in research and development for new drugs targeting metabolic and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
GW 501516: The parent compound, also a PPARδ agonist, with similar effects but higher safety concerns.
SR9009: Another compound that targets metabolic pathways but through a different mechanism involving Rev-ErbA-α activation.
Bezafibrate: A PPAR agonist with broader activity, affecting PPARα, PPARγ, and PPARδ.
Uniqueness: : GW 501516 Methyl Ester is unique due to its high selectivity for PPARδ, making it a valuable tool for studying the specific effects of PPARδ activation without the broader effects seen with other PPAR agonists .
Properties
IUPAC Name |
methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOIZHAPCCMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460389 |
Source
|
Record name | GW 501516 Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-69-7 |
Source
|
Record name | GW 501516 Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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